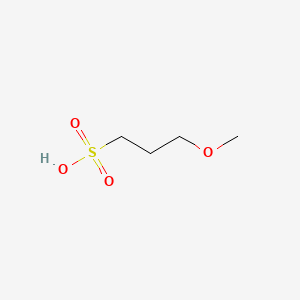

3-Methoxypropane-1-sulfonic acid

Übersicht

Beschreibung

3-Methoxypropane-1-sulfonic acid is a sulfonic acid derivative known for its unique chemical structure and biological properties. It is a colorless liquid that is soluble in water and organic solvents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypropane-1-sulfonic acid can be achieved through various methods. One common approach involves the reaction of 3-methoxypropyl chloride with sodium sulfite under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent and is carried out at elevated temperatures to facilitate the formation of the sulfonic acid group .

Industrial Production Methods: In industrial settings, the production of this compound often involves advanced cross-coupling reactions. For instance, the use of vinyl sulfonates in cross-coupling reactions under mild conditions has been reported. This method allows for the efficient synthesis of sulfonic acid derivatives with high regioselectivity .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

This compound forms through the nucleophilic addition of alcohols to 1,3-propanesultone. The reaction mechanism involves:

-

Step 1 : Alcohols attack the electrophilic carbon of 1,3-propanesultone, yielding 3-alkoxypropanesulfonic acids .

-

Step 2 : Subsequent treatment with ketones (e.g., acetone, butanone) produces stable zwitterionic salts via condensation .

Thermodynamic Parameters (ΔH° and ΔG°) for nucleophilic addition :

| R Group | ΔH° (kcal/mol) | ΔG° (kcal/mol) |

|---|---|---|

| Methyl | -12.3 | -8.7 |

| Ethyl | -10.9 | -7.4 |

| Isopropyl | -9.5 | -6.1 |

Steric hindrance from bulkier R groups reduces reaction efficiency, as seen in lower yields (65–91%) .

Acid-Base Reactions

The sulfonic acid group enables strong Brønsted acidity (pKa ~1–2), facilitating:

-

Protonation : Acts as a proton donor in buffering systems, stabilizing pH in enzymatic assays .

-

Salt Formation : Reacts with bases (e.g., pyridinium derivatives) to form sulfonate salts, as evidenced by IR peaks at 1,160–1,208 cm⁻¹ (SO₃ symmetric stretching) .

Condensation with Ketones

Reactions with cyclic/aliphatic ketones yield imidazo[1,5-a]pyridinium derivatives under reflux conditions :

Example :

-

Reactants : 2-Carbamoylpyridine + 3-Methoxypropane-1-sulfonic acid + Cyclohexanone

-

Conditions : Methanol, 4 h reflux

-

Product : 1-Oxo-3,3-dipropyl-2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium 3-methoxypropane-1-sulfonate (Yield: 80%) .

Key Data :

Elimination Reactions

Under acidic dehydration (e.g., methanesulfonic acid), the compound undergoes β-elimination to form alkenes :

Mechanism :

-

Protonation of the hydroxyl group adjacent to the sulfonic acid.

-

Formation of a carbocation intermediate.

-

Deprotonation to yield propene derivatives.

Conditions :

-

Catalyst: Methanesulfonic acid (10 mol%)

-

Temperature: 80–100°C

Oxidation and Derivatization

In the presence of oxygen and bisulfite, the compound participates in redox reactions:

-

Oxidation of Allyl Alcohol : Forms 3-hydroxypropane-1-sulfonic acid salts (90–95% yield) .

-

Neutralization : Excess sulfite is converted to sulfate using H₂SO₄, followed by KOH neutralization .

Optimized Protocol :

| Parameter | Value |

|---|---|

| Reaction Temperature | 10–60°C |

| Stirring Rate | 1,500 RPM |

| Oxygen Flow Rate | 2 L/min |

Wissenschaftliche Forschungsanwendungen

Introduction to 3-Methoxypropane-1-sulfonic Acid

This compound (CAS Number: 51980-59-7) is a sulfonic acid derivative characterized by its unique chemical structure, which includes a methoxy group attached to a propane chain. This compound exhibits properties typical of sulfonic acids, such as strong acidity and high solubility in water, making it valuable in various scientific and industrial applications.

Chemistry

This compound serves as a reagent in organic synthesis. It is utilized in:

- Cross-Coupling Reactions: This compound can facilitate the formation of carbon-carbon bonds, which are essential in constructing complex organic molecules.

- Substitution Reactions: The sulfonic acid group enhances reactivity, allowing for nucleophilic substitutions that are crucial in synthesizing pharmaceuticals and other organic compounds.

Biochemistry

In biochemical research, this compound is primarily used as a buffering agent . Its zwitterionic nature helps maintain stable pH levels during enzymatic reactions, thereby influencing enzyme activity and stability. This property is particularly beneficial in:

- Biochemical Assays: It stabilizes pH during reactions involving enzymes and proteins, which is critical for accurate experimental results.

- Interaction Studies: Research indicates that it may interact with lipids and proteins, affecting cellular processes and membrane dynamics.

Medicine

Research has explored the potential of this compound as a pharmaceutical intermediate. Notably, it has been investigated for its role in drug delivery systems and its ability to modulate biological pathways. Its derivatives have shown promise in treating various conditions associated with the histamine H3 receptor, including cognitive disorders and sleep-related issues .

Industrial Applications

The compound is also employed in the production of:

- Surfactants and Detergents: Its properties make it suitable for formulating cleaning agents and emulsifiers.

- Ionic Liquids: As a precursor in the synthesis of ionic liquids, it contributes to green chemistry applications by providing environmentally friendly solvents .

Case Study 1: Buffering Capacity Evaluation

A study evaluated the buffering capacity of this compound in enzymatic reactions. The results demonstrated that maintaining a stable pH significantly improved enzyme activity compared to reactions without buffering agents. This underscores its importance in biochemical research settings.

Case Study 2: Pharmaceutical Development

Research into derivatives of this compound has led to the development of novel compounds targeting histamine H3 receptors. These compounds showed efficacy in preclinical models for treating cognitive disorders and sleep disturbances, indicating potential therapeutic applications .

Wirkmechanismus

The mechanism by which 3-Methoxypropane-1-sulfonic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfonic acid group is known to participate in various biochemical reactions, including enzyme inhibition and activation. The compound can interact with proteins and other biomolecules, influencing their structure and function .

Vergleich Mit ähnlichen Verbindungen

- 3-Methoxypropanesulfonic acid

- 3-Morpholinopropanesulfonic acid

- 4-Morpholinepropanesulfonic acid

Comparison: Compared to similar compounds, 3-Methoxypropane-1-sulfonic acid is unique due to its specific chemical structure, which imparts distinct reactivity and solubility properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings .

Biologische Aktivität

3-Methoxypropane-1-sulfonic acid (also known as propanesulfonic acid) is an organic compound characterized by the presence of a sulfonic acid group attached to a propane chain with a methoxy substituent. Its chemical formula is , and it exhibits properties typical of sulfonic acids, including strong acidity and high water solubility. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities.

The biological activity of this compound primarily revolves around its role as a buffer and stabilizer in biochemical assays. Its zwitterionic form can effectively maintain pH levels in enzymatic reactions, influencing enzyme activity and stability. Additionally, it may interact with lipids and proteins, affecting membrane dynamics and cellular processes.

Antimicrobial Properties

Research indicates that sulfonamide compounds, including this compound, exhibit antimicrobial properties by inhibiting bacterial growth through interference with folic acid synthesis. This process is crucial for nucleic acid production in bacteria, effectively stunting their growth and proliferation. The presence of the methoxy group may enhance the compound's pharmacokinetics, potentially affecting its efficacy against various pathogens.

Structure-Activity Relationships (SAR)

The structure-activity relationship of this compound indicates that modifications in its structure can significantly influence its biological activity. For example, the substitution pattern of the methoxy group on the propane backbone affects solubility, stability, and interaction with biological targets.

Case Study 1: Antibacterial Activity

A study exploring the antibacterial effects of sulfonamide compounds found that this compound exhibited significant inhibition against various bacterial strains. The mechanism involved the compound mimicking p-aminobenzoic acid, a substrate for dihydropteroate synthase, leading to disrupted folate synthesis in bacteria.

Case Study 2: Enzyme Stability

Another investigation focused on the role of this compound as a stabilizing agent in enzymatic reactions. The study demonstrated that this compound effectively maintained optimal pH levels during reactions involving enzymes such as lactate dehydrogenase, thereby enhancing enzyme activity and stability.

Summary of Key Findings

| Study | Focus | Findings |

|---|---|---|

| Antibacterial Activity | Inhibition of bacterial growth | Significant inhibition observed against multiple strains |

| Enzyme Stability | Buffering capacity in enzymatic assays | Enhanced enzyme activity due to effective pH maintenance |

| Interaction with Biological Targets | Influence on membrane dynamics | Potential effects on lipid-protein interactions |

Eigenschaften

IUPAC Name |

3-methoxypropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDJPYPEWMFJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199943 | |

| Record name | 3-Methoxypropanesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51980-59-7 | |

| Record name | 3-Methoxy-1-propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51980-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxypropanesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051980597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxypropanesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypropanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.